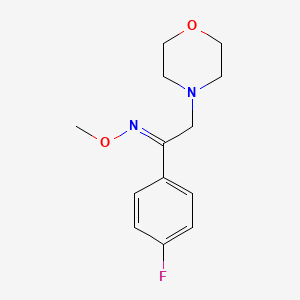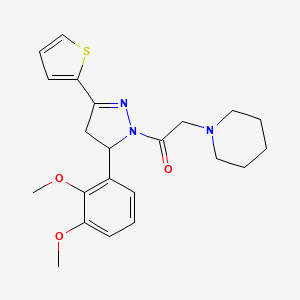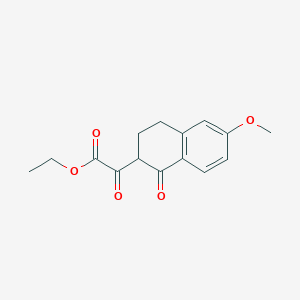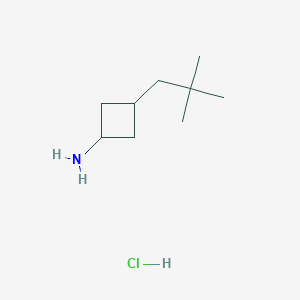
1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime” is a bioactive aromatic compound . It’s part of a larger family of compounds known as indole derivatives, which have been found in many important synthetic drug molecules . These compounds are known for their diverse biological activities and have potential for therapeutic applications .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It’s part of the 1,2,4-oxadiazole family of compounds . These compounds are known for their remarkable nematocidal activities .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Applications in Medicinal Chemistry
Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : Demonstrates a stereoselective synthesis process for Aprepitant, an NK(1) receptor antagonist, which includes the conversion of a 1,4-oxazin-3-one to an alpha-(fluorophenyl)morpholine derivative. This process is notable for its unique and highly stereoselective steps (Brands et al., 2003).
Synthesis of Human NK-1 Receptor Antagonist : Details the structural modifications and synthesis of a potent, long-acting human neurokinin-1 (hNK-1) receptor antagonist, showcasing the critical role of morpholine derivatives in the development of therapeutic agents (Hale et al., 1998).
QSAR-Analysis and Antioxidant Potential
- QSAR-Analysis of Derivatives for Antioxidant Properties : A study focusing on the quantitative structure-activity relationship (QSAR) analysis of morpholine derivatives. This research highlights the potential of these compounds as antioxidants, linking molecular structure parameters to antioxidant activities (Drapak et al., 2019).
Methodological Advances in Synthetic Chemistry
- Microwave-Assisted Synthesis of Derivatives : Describes a microwave-assisted one-step synthesis route for Mannich bases of 4-hydroxyacetophenone, involving morpholine derivatives. This method offers an environmentally benign alternative for the synthesis of such compounds (Aljohani et al., 2019).
Structural and Mechanistic Studies
Exploratory Study of Defluorination : Investigates the defluorination of a morpholinofluorophenyloxazolidinone, examining the mechanisms and implications for the stability and reactivity of similar compounds (Fasani et al., 2008).
Synthesis and HIV-1 Replication Inhibition : Documents the synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, including morpholine derivatives, as inhibitors of HIV-1 replication. This highlights the pharmaceutical applications of morpholine-based compounds (Che et al., 2015).
Convergent Synthesis of Aprepitant : Describes a convergent approach to synthesizing enantiomerically pure derivatives, useful in the synthesis of pharmaceutical agents like Aprepitant (Elati et al., 2007).
Wirkmechanismus
Target of Action
The primary target of 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to the opening of an ion channel and causing an electrical impulse to be transmitted .
Mode of Action
The compound interacts with the acetylcholine receptor, affecting its function .
Biochemical Pathways
The compound’s interaction with the acetylcholine receptor can affect various biochemical pathways. For instance, it may influence the neurotransmission process , altering the way nerve signals are transmitted and processed . The downstream effects of these changes can vary widely, potentially affecting numerous physiological processes .
Pharmacokinetics
Like many similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely have a significant impact on its bioavailability and overall effectiveness .
Result of Action
The compound has been found to exhibit nematocidal activity against Bursaphelenchus xylophilus, a species of nematode . This suggests that it could potentially be used as a treatment for diseases caused by this and similar organisms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and its ability to interact with its target .
Eigenschaften
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-methoxy-2-morpholin-4-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-17-15-13(10-16-6-8-18-9-7-16)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDWAZLUMXUIRI-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCOCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCOCC1)\C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2846500.png)
![(E)-4-(Dimethylamino)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-enamide](/img/structure/B2846501.png)

![N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2846506.png)


![4-(1,1-dioxothiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B2846509.png)
![diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate](/img/structure/B2846511.png)
![4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2846512.png)
![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2846513.png)